4-AMINO-PYRIDINE-3-CARBALDEHYDE TRIFLUOROACETATE
CAS No.: 1187933-19-2
Cat. No.: VC7938897
Molecular Formula: C8H7F3N2O3
Molecular Weight: 236.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187933-19-2 |
|---|---|
| Molecular Formula | C8H7F3N2O3 |
| Molecular Weight | 236.15 |
| IUPAC Name | 4-aminopyridine-3-carbaldehyde;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C6H6N2O.C2HF3O2/c7-6-1-2-8-3-5(6)4-9;3-2(4,5)1(6)7/h1-4H,(H2,7,8);(H,6,7) |
| Standard InChI Key | STBDXCULUSZTMT-UHFFFAOYSA-N |
| SMILES | C1=CN=CC(=C1N)C=O.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1=CN=CC(=C1N)C=O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identification and Nomenclature
Structural Characteristics
4-Amino-pyridine-3-carbaldehyde trifluoroacetate belongs to the pyridine derivative family, featuring a six-membered aromatic ring with nitrogen at the 1-position. The trifluoroacetate group (-CF₃COO⁻) is ionically bonded to the protonated amino group at the 4-position, while an aldehyde functional group (-CHO) occupies the 3-position . This arrangement is critical for its reactivity in nucleophilic substitution and condensation reactions.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1187933-19-2 | |
| Synonyms | 4-Aminonicotinaldehyde 2,2,2-trifluoroacetate | |
| Molecular Formula | C₈H₇F₃N₂O₂ | |
| InChI Key | STBDXCULUSZTMT-UHFFFAOYSA-N |
Physicochemical Properties
Molecular and Thermal Data
The compound exhibits a molecular weight of 236.15 g/mol , with a purity specification of ≥95% in commercial samples . While experimental melting or boiling points are unreported in available literature, predictive models estimate a density of 1.165 g/cm³ and a boiling point near 406°C for related derivatives . The trifluoroacetate group enhances solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Table 2: Physical Properties
Applications in Pharmaceutical Research
Role as a Building Block
4-Amino-pyridine-3-carbaldehyde trifluoroacetate serves as a precursor in synthesizing kinase inhibitors and antiviral agents. Its aldehyde group facilitates condensation reactions with hydrazines or amines to form imine linkages, a common strategy in drug design . For example, it may contribute to the backbone of compounds targeting RNA-dependent RNA polymerases in viral replication .
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